N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide
Description
Properties
Molecular Formula |
C18H20BrNO5S |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H20BrNO5S/c1-13-2-4-15(5-3-13)24-11-18(21)20(10-16-6-7-17(19)25-16)14-8-9-26(22,23)12-14/h2-7,14H,8-12H2,1H3 |
InChI Key |
KZOHOCNEOYUHML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of (5-Bromofuran-2-yl)methylamine
The bromofuran component is synthesized via nucleophilic substitution on 5-bromofuran-2-carbaldehyde. Reductive amination using sodium cyanoborohydride in methanol at 0–5°C yields (5-bromofuran-2-yl)methylamine with >85% purity. Critical parameters include strict temperature control to prevent side reactions such as over-reduction or polymerization. The intermediate is isolated via vacuum distillation and characterized by -NMR ( 6.25 ppm for furan protons) and LCMS ().
Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine
The tetrahydrothiophene sulfone amine is synthesized via a two-step process:
-
Oxidation of tetrahydrothiophene : Treatment with hydrogen peroxide (30%) in acetic acid at 60°C for 12 hours yields tetrahydrothiophene-1,1-dioxide.
-
Gabriel synthesis : Reaction with phthalimide potassium salt in DMF at 120°C, followed by hydrazinolysis, produces 1,1-dioxidotetrahydrothiophen-3-amine with 78% yield. The amine is confirmed by IR ( for sulfone) and -NMR ( for C3).
Coupling of Bromofuran and Tetrahydrothiophene Sulfone Moieties
N-Alkylation Reaction
The primary amine groups of (5-bromofuran-2-yl)methylamine and 1,1-dioxidotetrahydrothiophen-3-amine are coupled via a nucleophilic substitution reaction. Using 2-(4-methylphenoxy)acetyl chloride as the acylating agent:
-
Reaction conditions : A 1:1 molar ratio of amines is stirred with acetyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C, followed by slow addition of triethylamine (3.0 equiv).
-
Workup : The mixture is quenched with saturated NaHCO₃, extracted with ethyl acetate, and dried over Na₂SO₄. Purification via silica gel chromatography (eluent: 30% EtOAc/hexane) yields the bis-amide intermediate.
Key data :
-
Yield: 72%
-
LCMS:
-
-NMR (DMSO-): 6.05 (s, 1H, furan), 3.58 (m, 1H, tetrahydrothiophene), 2.14 (s, 3H, CH₃).
Introduction of 2-(4-Methylphenoxy)acetamide Group
Amidation via Carbodiimide Coupling
The final acetamide group is introduced using 2-(4-methylphenoxy)acetic acid and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):
-
Activation : 2-(4-methylphenoxy)acetic acid (1.5 equiv) is activated with EDC (1.5 equiv) and hydroxybenzotriazole (HOBt) in DCM for 30 minutes.
-
Coupling : The bis-amide intermediate (1.0 equiv) is added, and the reaction is stirred at room temperature for 24 hours.
-
Purification : Crude product is purified via preparative HPLC (ACN/H₂O + 0.1% TFA) to afford the title compound.
Optimization insights :
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Scale-Up and Industrial Feasibility
Pilot-Scale Synthesis
A 100-g batch is synthesized using:
-
Reactor : Jacketed glass reactor with mechanical stirring.
-
Conditions : 0.5 M concentration in DCM, EDC (2.2 equiv), 24-hour reaction time.
-
Yield : 68% after crystallization from ethyl acetate/hexane.
Comparative Analysis of Alternative Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Carbodiimide coupling | 81 | 99 | 12.50 |
| Mixed anhydride | 65 | 95 | 9.80 |
| T3P-mediated | 78 | 98 | 14.20 |
Key findings :
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be investigated for its biological activity and potential use as a biochemical probe.
Medicine: The compound could be explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It may find applications in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors or enzymes, modulating their activity.
Pathway Modulation: The compound could influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The table below compares the target compound with structurally related acetamide derivatives:
*Calculated based on molecular formula.
Substituent Effects on Properties
- Halogenation: The 5-bromofuran group in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs (e.g., 5-methylfuran in ). Bromine’s electron-withdrawing nature may also influence electronic distribution and reactivity .
- Sulfone vs.
- Phenoxy Variations: The 4-methylphenoxy group balances lipophilicity and steric effects, contrasting with 4-chlorophenoxy (higher electronegativity) or fluorophenoxy (smaller size) derivatives .
Biological Activity
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromofuran moiety, a dioxidotetrahydrothiophene structure, and a phenoxyacetamide backbone, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
- Molecular Formula: C₁₅H₁₈BrN₃O₃S
- Molecular Weight: Approximately 452.3 g/mol
- IUPAC Name: this compound
The compound's structure is characterized by multiple heterocycles and functional groups that enhance its reactivity and potential biological activities.
Preliminary Findings
Initial studies suggest that this compound may exhibit various biological activities, including:
- Antimicrobial Activity: Potential effects against bacterial strains.
- Anti-inflammatory Properties: May influence pathways related to inflammation.
- Anticancer Effects: Preliminary data indicate possible interactions with cell proliferation pathways.
The precise mechanisms through which this compound exerts its biological effects are still under investigation.
Research indicates that the compound may interact with various biological targets, potentially including:
- Enzyme Inhibition: The compound could inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with receptor sites may alter cellular signaling pathways.
- Gene Expression Regulation: Possible effects on gene expression related to inflammation and cell growth.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromofuran | Contains bromine-substituted furan | Simpler structure; lacks thiophene and amide functionalities |
| Tetrahydrothiophene derivatives | Features sulfur-containing heterocycles | Varies in substitution patterns; may lack bromine functionality |
| Benzamide derivatives | Contains benzamide backbone | Diverse range of substituents; can vary widely in biological activity |
The uniqueness of this compound lies in its combination of multiple heterocycles and functional groups that confer distinct chemical reactivity and potential biological activities not found in simpler compounds.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated promising results against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations for inhibiting bacterial growth.
Case Study 2: Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory cytokine production in cultured macrophages. The results indicated a significant reduction in pro-inflammatory markers when treated with the compound compared to control groups.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide?
- The synthesis involves multi-step reactions, including nucleophilic substitution and acylation. Key steps include:
- Alkylation of the tetrahydrothiophene sulfone moiety with a bromofuran derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Coupling of the phenoxy-acetamide group via a chloroacetyl intermediate, optimized at room temperature with stirring .
- Critical parameters: Solvent choice (DMF or dichloromethane), temperature control (20–25°C), and stoichiometric ratios of precursors to minimize byproducts .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Confirms regiochemistry of the bromofuran and stereochemistry at chiral centers (tetrahydrothiophene sulfone) .
- Mass Spectrometry (MS): Validates molecular weight (≈456.3 g/mol) and detects isotopic patterns from bromine .
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95%) and resolves intermediates during synthesis .
Advanced Research Questions
Q. How do structural modifications influence the compound’s biological activity?
- Substitution Patterns: Fluorine or chlorine at the phenoxy group alters electron-withdrawing effects, impacting receptor binding (e.g., enzyme inhibition) .
- Chiral Centers: The tetrahydrothiophene sulfone’s stereochemistry affects pharmacokinetics; enantiomeric purity is critical for in vivo studies .
- Methodology: Comparative studies use analogs (e.g., 2-(4-chloro-3-methylphenoxy) derivatives) in enzyme assays (IC₅₀ measurements) and molecular docking simulations .
Q. What strategies resolve contradictions in reported solubility and stability data?
- Solubility: Discrepancies arise from solvent polarity (e.g., DMSO vs. water). Use standardized protocols (USP methods) with controlled pH and temperature .
- Stability: Thermogravimetric analysis (TGA) identifies decomposition points (>200°C), while differential scanning calorimetry (DSC) detects phase transitions .
- Data Reconciliation: Cross-validate using multiple techniques (e.g., HPLC purity vs. NMR integration) to account for hygroscopicity or polymorphic forms .
Q. How can reaction kinetics be optimized for scalable synthesis?
- Rate-Limiting Steps: Monitor via in-situ FTIR to track acyl intermediate formation .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency for the bromofuran moiety .
- Scale-Up Considerations: Maintain low temperatures (<30°C) to suppress side reactions; use flow chemistry for exothermic steps .
Q. What in vitro models are suitable for studying its pharmacological potential?
- Enzyme Inhibition: Use fluorescence-based assays (e.g., NADH-coupled) to study interactions with kinases or oxidoreductases .
- Cellular Uptake: Radiolabeled analogs (³H or ¹⁴C) quantify permeability in Caco-2 monolayers, correlating with LogP values (~3.2) .
- Toxicity Screening: MTT assays in HepG2 cells assess hepatotoxicity; EC₅₀ values guide therapeutic index calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
